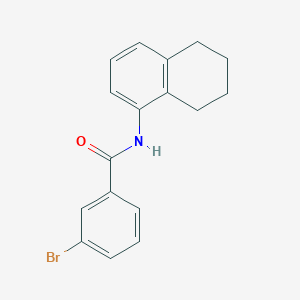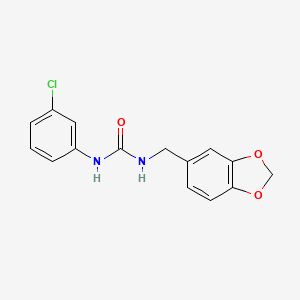
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and mood. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This may contribute to N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea's antidepressant effects.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has also been shown to modulate the immune system, suggesting its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has several advantages for laboratory experiments, including its high purity and stability. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea's potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea and its potential therapeutic applications in various fields of research.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has shown promising results in various fields of research, including neuropharmacology, oncology, and immunology. Further studies are needed to fully understand the potential of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea as a therapeutic agent.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea can be synthesized through various methods, including the reaction of 3-chlorobenzylamine with potassium carbonate and 1,3-benzodioxole-5-carboxaldehyde in the presence of a palladium catalyst. Another method involves the reaction of 3-chloroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods have been optimized to yield high purity and high yield of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has been studied for its potential therapeutic applications in various fields of research, including neuropharmacology, oncology, and immunology. In neuropharmacology, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In oncology, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has been studied for its antitumor activity, particularly in breast cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea has also been shown to have immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-2-1-3-12(7-11)18-15(19)17-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYDHMZYJAZQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


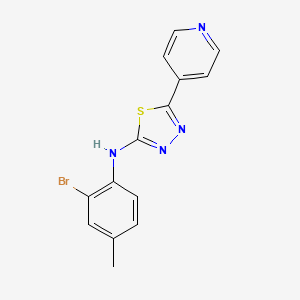

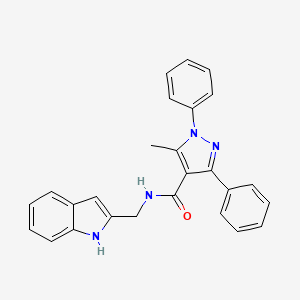
![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)
![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)
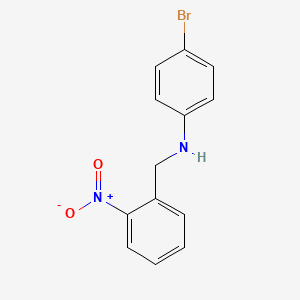
![N-[3-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5846094.png)
![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
